molecular formula C10H10FNO B14006892 (1E)-Cyclopropyl(4-fluorophenyl)methanone oxime CAS No. 73756-91-9

(1E)-Cyclopropyl(4-fluorophenyl)methanone oxime

Cat. No.: B14006892
CAS No.: 73756-91-9
M. Wt: 179.19 g/mol
InChI Key: NOMDGKZOFJNBDA-BENRWUELSA-N
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Description

(E)-N-[cyclopropyl(4-fluorophenyl)methylidene]hydroxylamine is an organic compound characterized by the presence of a cyclopropyl group, a fluorophenyl group, and a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[cyclopropyl(4-fluorophenyl)methylidene]hydroxylamine typically involves the reaction of cyclopropylamine with 4-fluorobenzaldehyde under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

Industrial production of (E)-N-[cyclopropyl(4-fluorophenyl)methylidene]hydroxylamine may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[cyclopropyl(4-fluorophenyl)methylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oximes or nitroso compounds, while reduction may produce amines or hydroxylamines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

(E)-N-[cyclopropyl(4-fluorophenyl)methylidene]hydroxylamine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N-[cyclopropyl(4-fluorophenyl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-N-[cyclopropyl(4-fluorophenyl)methylidene]hydroxylamine include other hydroxylamine derivatives and compounds with cyclopropyl or fluorophenyl groups. Examples include:

  • N-cyclopropylhydroxylamine
  • 4-fluorobenzylidenehydroxylamine
  • Cyclopropylamine derivatives

Uniqueness

(E)-N-[cyclopropyl(4-fluorophenyl)methylidene]hydroxylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group adds strain and reactivity, while the fluorophenyl group enhances stability and lipophilicity. These features make the compound a valuable tool in various research and industrial applications.

Properties

CAS No.

73756-91-9

Molecular Formula

C10H10FNO

Molecular Weight

179.19 g/mol

IUPAC Name

(NZ)-N-[cyclopropyl-(4-fluorophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C10H10FNO/c11-9-5-3-8(4-6-9)10(12-13)7-1-2-7/h3-7,13H,1-2H2/b12-10-

InChI Key

NOMDGKZOFJNBDA-BENRWUELSA-N

Isomeric SMILES

C1CC1/C(=N/O)/C2=CC=C(C=C2)F

Canonical SMILES

C1CC1C(=NO)C2=CC=C(C=C2)F

Origin of Product

United States

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